molecular formula C14H20N6O5 B13103668 (E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

(E)-N'-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B13103668
M. Wt: 352.35 g/mol
InChI Key: KDQQTCFKBCWYFL-GTACIXLRSA-N
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Description

(E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it a unique structure with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves multiple steps. The process typically starts with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: The compound can be reduced to alter the purine base.

    Substitution: Functional groups on the purine base or tetrahydrofuran ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N6O5

Molecular Weight

352.35 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/b16-5+/t7-,9-,10-,13-/m1/s1

InChI Key

KDQQTCFKBCWYFL-GTACIXLRSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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